1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene
Overview
Description
1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene, also known as TFPB, is an organic compound with the chemical formula C12H13F3. It is characterized by a benzene ring with two methyl groups and a trifluoropropyl group attached to it. The molecular weight of this compound is 202.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methyl groups and a trifluoropropyl group attached to it. The molecular formula of this compound is C11H13F3 .Scientific Research Applications
Catalyst in Organic Reactions
1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene and its derivatives have been studied for their role as catalysts in various organic reactions. For instance, it was observed that certain palladium complexes with similar structural motifs show good activity in the methoxycarbonylation of activated aryl chlorides, a type of reaction crucial in synthesizing various organic compounds (Jiménez-Rodríguez et al., 2005). Similarly, complexes involving palladium and ligands structurally related to this compound have been shown to catalyze the methoxycarbonylation of alkynes into unsaturated or diesters in certain conditions (Magro et al., 2010).
In the Synthesis of Polymers
Compounds structurally akin to this compound have been employed in the synthesis of optically active and diisotactic polymers. A catalyst based on tris(pentafluorophenyl)borane, structurally related to the compound of interest, has proven effective in this application, leading to polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).
In Photophysical Studies
Derivatives of this compound have also been investigated for their photophysical properties. For example, certain dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes were synthesized and studied for their fluorescence characteristics, displaying violet fluorescence in solid states, which is of interest in materials science for the development of new luminescent materials (Shimizu et al., 2011).
In Structural Chemistry
Structurally related compounds have been utilized in the exploration of crystal packing and molecular interactions. For instance, different crystalline forms of certain benzene derivatives were examined to understand their structural characteristics and the stabilizing forces within their crystal packings (Qian et al., 2012).
Properties
IUPAC Name |
1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-8-3-4-10(7-9(8)2)5-6-11(12,13)14/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDQFBDQIUKGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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